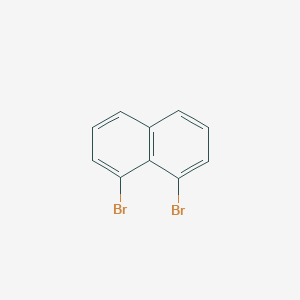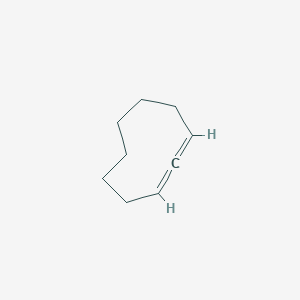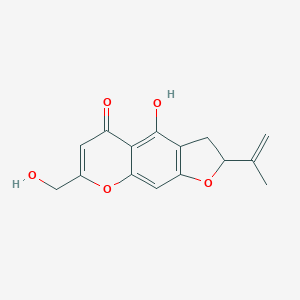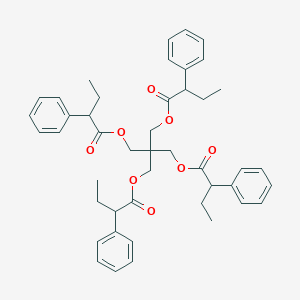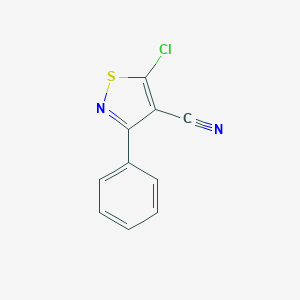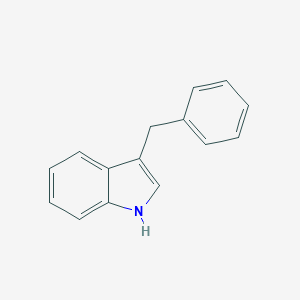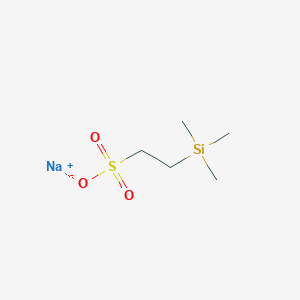
Sodium 2-(trimethylsilyl)ethane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(trimethylsilyl)ethane-1-sulfonate is a compound that is not directly mentioned in the provided papers, but its related derivatives and synthesis methods are discussed. The compound is related to the field of organosilicon chemistry, where silicon-containing groups are introduced into organic molecules for various synthetic applications. The presence of the trimethylsilyl group adjacent to a sulfur-containing functional group is a common theme in the papers, indicating the importance of this moiety in synthetic chemistry .
Synthesis Analysis
The synthesis of compounds related to sodium 2-(trimethylsilyl)ethane-1-sulfonate involves the introduction of the trimethylsilyl group into organic molecules. For instance, 2-[(trimethylsilyl)methyl]benzyl methanesulfonates are generated and used as precursors for the formation of o-quinodimethanes . Similarly, the synthesis of 2-(trimethylsilyl)ethyl sulfur derivatives is discussed, showcasing the versatility of the trimethylsilyl group in facilitating various transformations . The preparation of sodium sulfonates by electrophilic destannylation with trimethylsilyl chlorosulfonate is another example of the synthetic utility of silicon-based reagents .
Molecular Structure Analysis
While the molecular structure of sodium 2-(trimethylsilyl)ethane-1-sulfonate is not directly analyzed in the papers, the structural aspects of related compounds are explored. The presence of the trimethylsilyl group is known to influence the reactivity and stability of the adjacent functional groups, such as sulfur-containing moieties . The molecular structure of these compounds is crucial for their reactivity and the subsequent transformations they undergo.
Chemical Reactions Analysis
The chemical reactions involving trimethylsilyl groups are diverse. For example, the generation of o-quinodimethanes from 2-[(trimethylsilyl)methyl]benzyl methanesulfonates and their trapping with electron-deficient olefins to afford cycloadducts is one such reaction . The trimethylsilylethyl sulfur group is also involved in the synthesis of thiols, disulfides, thioesters, and amines through selective removal of the trimethylsilylethyl or the trimethylsilyl group . Additionally, the trimethylsilyl group is used to catalyze the acylation of alcohols with acid anhydrides .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the trimethylsilyl group are influenced by the silicon's ability to stabilize adjacent functional groups and increase their reactivity. The trimethylsilyl group is often used as a protective group due to its stability and ease of removal under certain conditions . The reactivity of the trimethylsilyl group with various reagents, such as potassium fluoride, and its role in catalysis, further demonstrate its importance in modifying the physical and chemical properties of organic molecules .
Wissenschaftliche Forschungsanwendungen
Energy Storage and Batteries
Room Temperature Sodium-Sulfur Batteries as Emerging Energy Sources : Research has emphasized the development of room temperature sodium-sulfur batteries, highlighting them as a low-cost option for grid-scale energy storage. Efforts are focused on enhancing their electrochemical performance through tailored electrode materials and electrolytes (Kumar, Kuhar, & Kanchan, 2018).
Surfactants and Shampoo Applications
Rheology of Mixed Solutions of Sulfonated Methyl Esters and Betaine : Studies on sulfonated methyl esters (SME) and their interactions with betaine in shampoo applications show significant rheological properties. These findings suggest potential applications in personal care products, leveraging the synergistic effects of these compounds for improved product performance (Yavrukova et al., 2019).
Electrochemistry and Battery Anodes
Sodium Metal Anodes Emerging Solutions to Dendrite Growth
: Sodium-metal anodes in sodium-metal batteries (SMBs), including sodium sulfur and sodium selenium batteries, represent critical components in advancing energy storage technologies. Research focuses on addressing challenges such as dendrite growth and enhancing the feasibility of SMBs through improved electrolytes and interfacial engineering (Lee, Paek, Mitlin, & Lee, 2019).
Pharmacological and Analytical Chemistry
Control and Analysis of Alkyl Esters of Alkyl and Aryl Sulfonic Acids in Novel Active Pharmaceutical Ingredients (APIs) : This research area investigates the control and analysis of potential genotoxic impurities in new APIs, particularly focusing on alkyl esters of alkyl and aryl sulfonic acids. The evolution of analytical methodologies in this domain underscores the importance of sulfonic acids in pharmaceutical research and development (Elder, Teasdale, & Lipczynski, 2008).
Environmental Science
Microbial Degradation of Polyfluoroalkyl Chemicals in the Environment : Research into the environmental biodegradability of polyfluoroalkyl chemicals, including those containing sulfonate groups, highlights the importance of understanding the fate and effects of these persistent pollutants. Biodegradation studies provide insight into potential pathways for mitigating environmental impacts (Liu & Avendaño, 2013).
Eigenschaften
IUPAC Name |
sodium;2-trimethylsilylethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O3SSi.Na/c1-10(2,3)5-4-9(6,7)8;/h4-5H2,1-3H3,(H,6,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHUMJJXIKNLAH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NaO3SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635618 |
Source


|
| Record name | Sodium 2-(trimethylsilyl)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(trimethylsilyl)ethane-1-sulfonate | |
CAS RN |
18143-40-3 |
Source


|
| Record name | Sodium 2-(trimethylsilyl)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

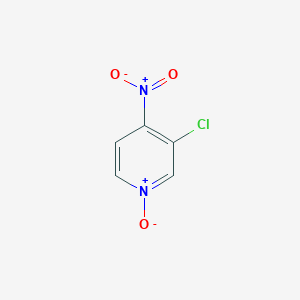
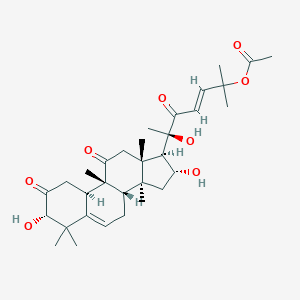
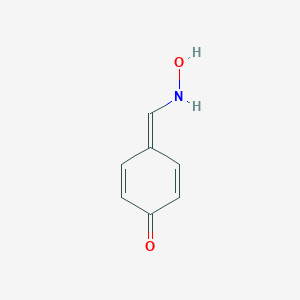
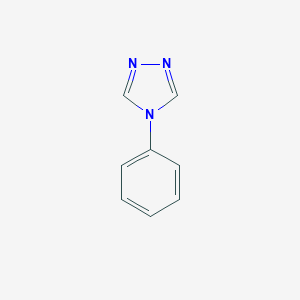
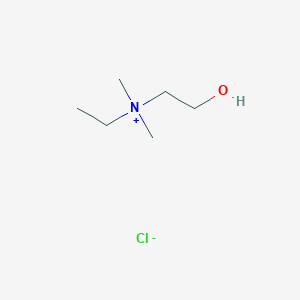

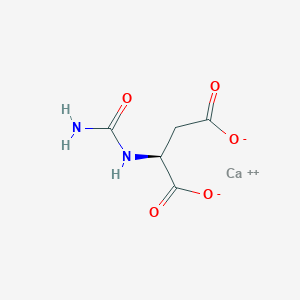
![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)
